Fertaric Acid vs. Parent Ferulic Acid: LDL Oxidation Inhibition Activity Comparison
In a direct head-to-head in vitro human LDL oxidation assay, fertaric acid and its parent compound ferulic acid were both categorized as having 'lower antioxidant activities' compared to o-dihydroxy compounds like caffeic and caftaric acids. The esterification to tartaric acid slightly enhanced the antioxidant activity of ferulic acid [1]. The study proposed that this enhancement may result from improved binding to apolipoprotein B in the LDL particle [1].
| Evidence Dimension | Inhibition of human LDL oxidation in vitro |
|---|---|
| Target Compound Data | Fertaric acid: Classified as having 'lower antioxidant activity' compared to o-dihydroxy compounds (caffeic, caftaric, chlorogenic, neochlorogenic acids which inhibited LDL oxidation by 86–97% at 5 µM) |
| Comparator Or Baseline | Ferulic acid: Also classified as having 'lower antioxidant activity'; p-coumaric acid and p-coutaric acid had the 'lowest' activities |
| Quantified Difference | Esterification to tartaric acid slightly enhanced the antioxidant activity of ferulic acid, but exact percentage inhibition values for fertaric and ferulic acids were not reported in the abstract |
| Conditions | Human LDL oxidation assay in vitro; compounds tested at 5 µM concentration |
Why This Matters
The tartaric ester moiety confers a modest but reproducible enhancement in antioxidant efficacy compared to the parent ferulic acid, which is relevant for researchers investigating structure-activity relationships of hydroxycinnamates in cardiovascular models.
- [1] Meyer, A. S., Donovan, J. L., Pearson, D. A., Waterhouse, A. L., & Frankel, E. N. (1998). Fruit Hydroxycinnamic Acids Inhibit Human Low-Density Lipoprotein Oxidation in Vitro. Journal of Agricultural and Food Chemistry, 46(5), 1783–1787. View Source
